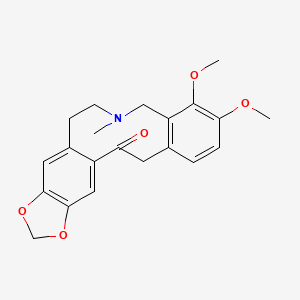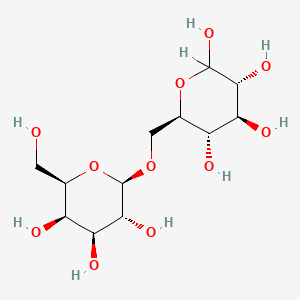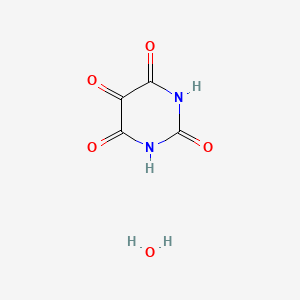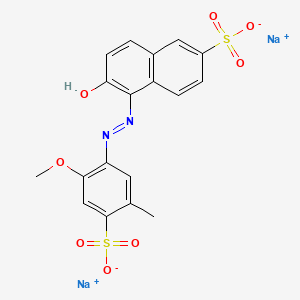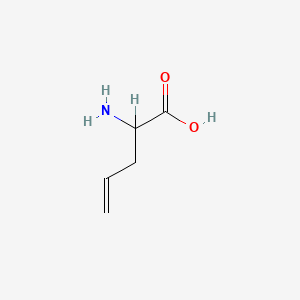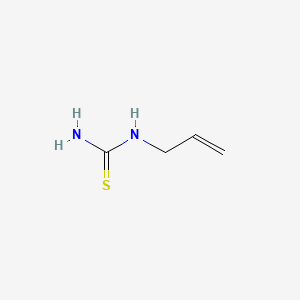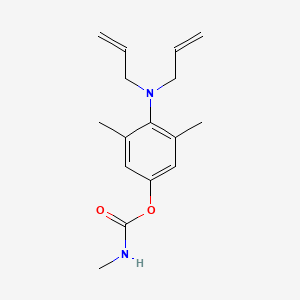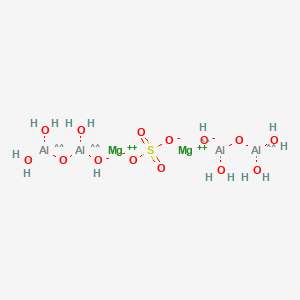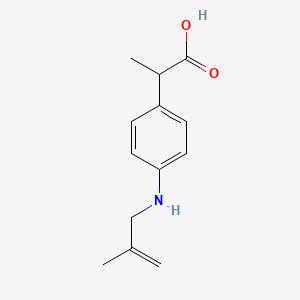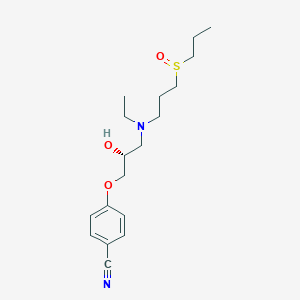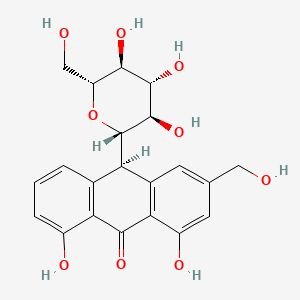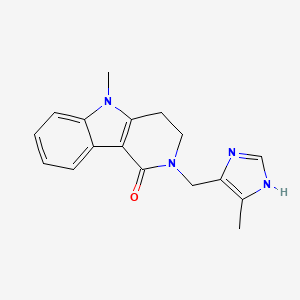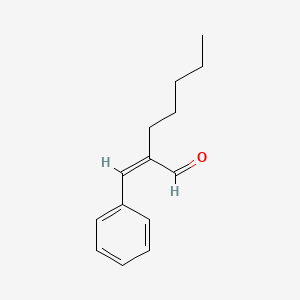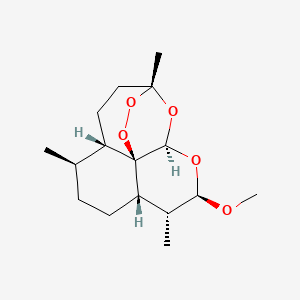![molecular formula C54H58N3O10S- B1665319 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid CAS No. 79568-96-0](/img/structure/B1665319.png)
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid
Übersicht
Beschreibung
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid is a combination medication primarily used to treat severe diarrhea. Atropine sulfate is an anticholinergic agent, while difenoxin is an antidiarrheal agent. The combination is designed to leverage the antidiarrheal effects of difenoxin while using atropine sulfate to discourage abuse due to its unpleasant side effects at higher doses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of atropine sulfate involves the extraction of atropine from plants like Atropa belladonna, followed by its conversion to the sulfate salt. Difenoxin is synthesized from diphenoxylate, which is a synthetic opioid derivative. The synthesis of diphenoxylate involves the reaction of pethidine with various reagents to produce the desired compound .
Industrial Production Methods
Industrial production of atropine sulfate and difenoxin involves large-scale chemical synthesis and purification processes. High-performance liquid chromatography (HPLC) is often used to ensure the purity and correct dosage of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Atropine sulfate and difenoxin undergo various chemical reactions, including:
Oxidation: Both compounds can undergo oxidation reactions, although these are not typically used in their synthesis or application.
Reduction: Reduction reactions are less common for these compounds.
Substitution: Substitution reactions are more relevant, particularly in the synthesis of difenoxin from diphenoxylate.
Common Reagents and Conditions
Common reagents used in the synthesis of these compounds include acids, bases, and organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions are atropine sulfate and difenoxin hydrochloride, which are then combined to form the final medication .
Wissenschaftliche Forschungsanwendungen
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new antidiarrheal agents.
Biology: Studied for its effects on gastrointestinal motility and its potential interactions with other biological systems.
Medicine: Widely used in clinical settings to manage severe diarrhea, particularly in cases where other treatments have failed
Industry: Employed in the pharmaceutical industry for the production of antidiarrheal medications
Wirkmechanismus
The mechanism of action for atropine sulfate mixture with difenoxin involves multiple pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenoxylate: A precursor to difenoxin, also used in combination with atropine for similar therapeutic effects.
Uniqueness
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid is unique due to its combination of an anticholinergic agent and an antidiarrheal opioid. This combination not only provides effective relief from severe diarrhea but also minimizes the risk of abuse through the inclusion of atropine .
Eigenschaften
CAS-Nummer |
79568-96-0 |
|---|---|
Molekularformel |
C54H58N3O10S- |
Molekulargewicht |
1101.4 g/mol |
IUPAC-Name |
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid |
InChI |
InChI=1S/C28H28N2O2.2C17H23NO3.H2O4S/c29-22-28(24-12-6-2-7-13-24,25-14-8-3-9-15-25)18-21-30-19-16-27(17-20-30,26(31)32)23-10-4-1-5-11-23;2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h1-15H,16-21H2,(H,31,32);2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t;2*13-,14+,15?,16?; |
InChI-Schlüssel |
WYWHWJYZCHWMPC-UHFFFAOYSA-M |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O |
Isomerische SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Atropine sulfate mixture with difenoxin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


